molecular formula C10H8N2O2S B186236 2-Methyl-4-(4-nitrophenyl)thiazole CAS No. 33102-81-7

2-Methyl-4-(4-nitrophenyl)thiazole

Cat. No. B186236
CAS RN: 33102-81-7
M. Wt: 220.25 g/mol
InChI Key: NNJAZKNRYIMHJV-UHFFFAOYSA-N
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Patent
US07419988B2

Procedure details

Bromine (6 mmol) was added dropwise to a solution of 2-methyl-4-(4-nitrophenyl)-1,3-thiazole (5 mmol) in chloroform (20 mL) and the solution refluxed for 4 h. The solvent was evaporated and the product purified by crystallization from ether to afford the title compound (60%). ESMS [M+H]+: 300.2
Quantity
6 mmol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][C:4]1[S:5][CH:6]=[C:7]([C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][CH:10]=2)[N:8]=1>C(Cl)(Cl)Cl>[Br:1][C:6]1[S:5][C:4]([CH3:3])=[N:8][C:7]=1[C:9]1[CH:10]=[CH:11][C:12]([N+:15]([O-:17])=[O:16])=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
6 mmol
Type
reactant
Smiles
BrBr
Name
Quantity
5 mmol
Type
reactant
Smiles
CC=1SC=C(N1)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution refluxed for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the product purified by crystallization from ether

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(N=C(S1)C)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.